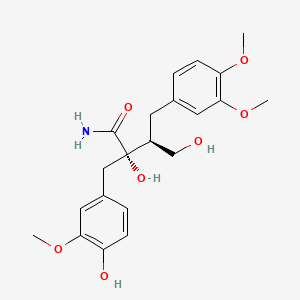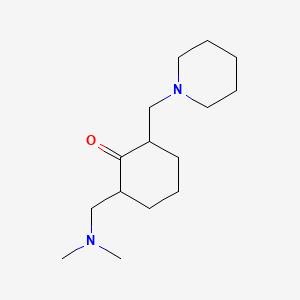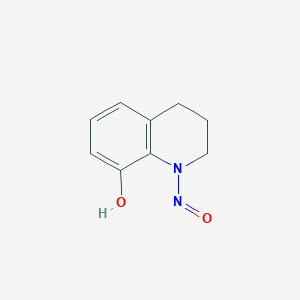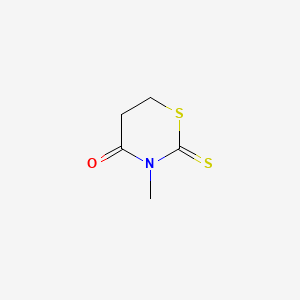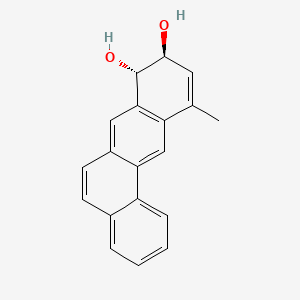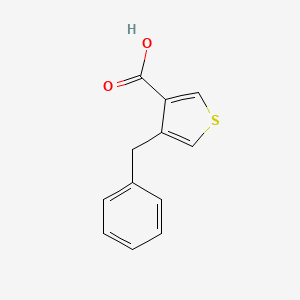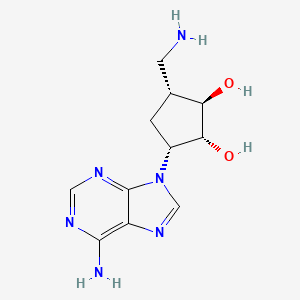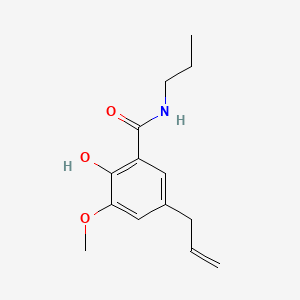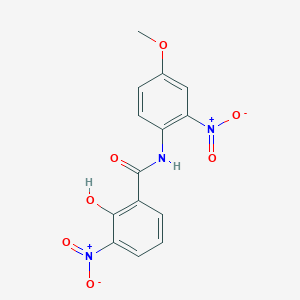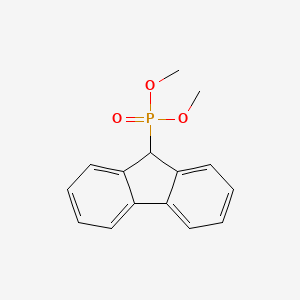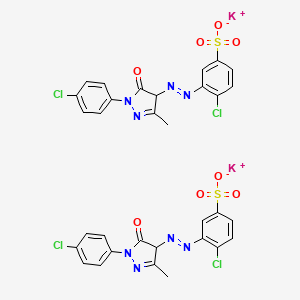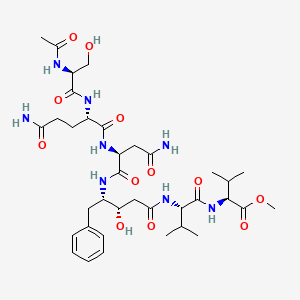
Phosphinic acid, bis(o-bromophenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphinic acid, bis(o-bromophenyl)- is an organophosphorus compound characterized by the presence of two o-bromophenyl groups attached to a phosphinic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of phosphinic acid, bis(o-bromophenyl)- typically involves the reaction of o-bromophenyl derivatives with phosphinic acid precursors. One common method is the reaction of o-bromophenylmagnesium bromide with dichlorophosphine, followed by hydrolysis to yield the desired product. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of phosphinic acid, bis(o-bromophenyl)- may involve large-scale synthesis using similar methods as described above. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: Phosphinic acid, bis(o-bromophenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphinic acid moiety to phosphine derivatives.
Substitution: The bromine atoms in the o-bromophenyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphinic acid derivatives.
Scientific Research Applications
Phosphinic acid, bis(o-bromophenyl)- has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of phosphinic acid, bis(o-bromophenyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or by interacting with key functional groups. The pathways involved may include inhibition of metabolic processes or disruption of cellular signaling pathways.
Comparison with Similar Compounds
- Phosphonic acid, bis(o-bromophenyl)-
- Phosphinic acid, bis(p-bromophenyl)-
- Phosphinic acid, bis(m-bromophenyl)-
Comparison: Phosphinic acid, bis(o-bromophenyl)- is unique due to the ortho positioning of the bromine atoms, which can influence its reactivity and binding properties. Compared to its para and meta counterparts, the ortho compound may exhibit different steric and electronic effects, leading to distinct chemical behaviors and applications.
Properties
CAS No. |
109817-43-8 |
|---|---|
Molecular Formula |
C12H9Br2O2P |
Molecular Weight |
375.98 g/mol |
IUPAC Name |
bis(2-bromophenyl)phosphinic acid |
InChI |
InChI=1S/C12H9Br2O2P/c13-9-5-1-3-7-11(9)17(15,16)12-8-4-2-6-10(12)14/h1-8H,(H,15,16) |
InChI Key |
MLQXYNWMVSKFPP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)P(=O)(C2=CC=CC=C2Br)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


